molecular formula C14H14ClCuN3O3 B052517 Cgpac CAS No. 114557-68-5

Cgpac

Cat. No. B052517
CAS RN: 114557-68-5
M. Wt: 371.28 g/mol
InChI Key: AQLHFAAPXQJMCT-UHFFFAOYSA-L
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Description

CGPAC, also known as cyclic guanosine monophosphate-activated protein kinase A anchoring protein, is a molecule that plays a crucial role in the regulation of cellular signaling pathways. It is a protein that binds to both cyclic AMP and cyclic GMP, and it is involved in the regulation of several physiological processes.

Scientific Research Applications

  • Cross-Platform CGP Library : A cross-platform CGP library has been developed for use in teaching, academic research, and real-world applications, capable of evolving symbolic expressions, Boolean logic circuits, and Artificial Neural Networks (Turner & Miller, 2015).

  • Control Engineering : CGP has been explored in control engineering, particularly in designing flight control systems for helicopters, demonstrating its suitability for non-linear, cross-coupled, and unstable dynamics (Clarke, 2018).

  • Medical Diagnosis : CGP has been applied to medical conditions, such as diagnosing Parkinson's disease and detecting breast cancer from mammograms, showing advantages in handling non-linear problems (Smith, 2011).

  • Meta-Analysis of Gene Expression Data : CGP has been used in bioinformatics, specifically in the meta-analysis of public gene-expression data sets, facilitating the construction of reusable repositories of meta-information (Shah et al., 2016).

  • Land Use Allocation Optimization : CGP has been utilized in environmental research, particularly in land use allocation optimization, demonstrating its effectiveness in handling multiple objectives and constraints (Cao & Ye, 2013).

  • Function Modelling : CGP has been applied to function modelling, showing its adaptability and comparative advantages over conventional methods (Yu et al., 2011).

  • Improving Convergence in CGP : Research has been conducted to improve CGP's convergence rate on complex problems, using adaptive strategies to maintain population diversity (Kalkreuth, Rudolph, & Krone, 2015).

  • Efficient Search in Genetic Programming : CGP has been shown to reduce wasted evaluations in genetic programming, enhancing efficiency in solving benchmark problems (Goldman & Punch, 2013).

  • Sheet Metal Processing : In the field of materials science, CGP has been used in constrained groove pressing (CGP) for developing ultrafine grain structures in sheet metals (Gupta, Maddukuri, & Singh, 2016).

  • Parkinson's Disease Diagnosis : CGP has been employed for the objective non-invasive diagnosis of Parkinson's disease, showcasing its efficacy in clinical settings (Xia et al., 2019).

properties

IUPAC Name

copper;2-aminoacetate;1,10-phenanthroline;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.C2H5NO2.ClH.Cu.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;;/h1-8H;1,3H2,(H,4,5);1H;;1H2/q;;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLHFAAPXQJMCT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.O.[Cl-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClCuN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921416
Record name Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114557-68-5
Record name Chloro(glycinato)(1,10-phenanthroline)copper(II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114557685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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